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molecular formula C15H10N2O2 B8272600 9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one

9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one

Cat. No. B8272600
M. Wt: 250.25 g/mol
InChI Key: MDORQEDMIOSROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217709B2

Procedure details

To a solution of α-bromodimethylhomophthalate (2.00 g, 6.97 mmol) in DMF (15 mL) was added 3-cyano-2-hydroxy-6-methylpyridine (1.03 g, 1.1 eq) and potassium carbonate (4.82 g, 5 eq). The resulting mixture was allowed to stir at 100° C. for 4 h under inert atmosphere. The reaction was cooled to room temperature and concentrated in vacuo. The resulting solid residue was diluted with 1 N aqueous HCl (60 mL) and stirred for 30 min. The resulting suspension was filtered and the solids were washed with water. The aqueous filtrate was extracted with EtOAc (2×50 mL). The collected solids were added to the combined EtOAc extracts, and the resulting solution was dried over sodium sulfate, filtered and concentrated in vacuo to afford a crude residue. The crude residue was recrystallized from toluene at −20° C. over 18 h, vacuum filtered and dried to provide compound 26a as a yellow solid. Yield=500 mg (29%).
Name
α-bromodimethylhomophthalate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2](C)([C:6]1[C:7](=[C:11](C)[CH:12]=[CH:13][CH:14]=1)[C:8]([O-])=[O:9])C([O-])=O.[C:17]([C:19]1[C:20]([OH:26])=[N:21][C:22]([CH3:25])=[CH:23][CH:24]=1)#[N:18].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:25][C:22]1[N:21]=[C:20]2[C:19]([C:17]3[NH:18][C:8](=[O:9])[C:7]4[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=4[C:2]=3[O:26]2)=[CH:24][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
α-bromodimethylhomophthalate
Quantity
2 g
Type
reactant
Smiles
BrC(C(=O)[O-])(C=1C(C(=O)[O-])=C(C=CC1)C)C
Name
Quantity
1.03 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1)C)O
Name
Quantity
4.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C. for 4 h under inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting solid residue was diluted with 1 N aqueous HCl (60 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solids were washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate was extracted with EtOAc (2×50 mL)
ADDITION
Type
ADDITION
Details
The collected solids were added to the combined EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude residue
CUSTOM
Type
CUSTOM
Details
The crude residue was recrystallized from toluene at −20° C. over 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C2C=3NC(C4=C(C3OC2=N1)C=CC=C4)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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